molecular formula C23H15F3N4O4 B2762664 2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide CAS No. 903314-25-0

2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide

Cat. No.: B2762664
CAS No.: 903314-25-0
M. Wt: 468.392
InChI Key: PQZKMCBJQGLXHZ-UHFFFAOYSA-N
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Description

The compound “2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide” is a complex organic molecule. It contains an indolizine core, which is a bicyclic compound consisting of a fused pyridine and pyrrole ring. The molecule also contains a trifluoromethyl group, a nitrobenzoyl group, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indolizine core, the trifluoromethyl group, the nitrobenzoyl group, and the amide group. The presence of these functional groups would likely confer specific chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to be electron-withdrawing, which could influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Unusual Photoluminescent Materials

A class of photoluminescent materials, including compounds structurally related to 2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide, exhibits unique pH-dependent optical properties. These compounds, such as 6-Amino-8-cyanobenzo[1,2-b]indolizines, demonstrate reversible and dramatic blue shifts in fluorescence emission upon protonation. This behavior, stemming from an unusual C-protonation mechanism, positions them as promising candidates for developing new optical and pH-responsive materials (Outlaw et al., 2016).

Antitumor and Anticancer Agents

Derivatives of the core structure have been explored for their potential as antitumor and anticancer agents. Research into compounds like 4-Aroyl-1-nitrosohydrazinecarboxamides has demonstrated significant in vivo and in vitro antitumor activity against several cancer cell lines, highlighting the therapeutic potential of these derivatives in cancer treatment (Gugova et al., 1992).

Synthesis and Characterization

The synthesis and characterization of derivatives offer insights into their chemical behavior and potential applications. For example, the synthesis of diflunisal carboxamides, which share a similar chemical framework, has contributed to understanding the structural and molecular properties of these compounds, with implications for their use in various research applications (Zhong et al., 2010).

Novel Synthesis Approaches

Innovative synthetic methods for related compounds, such as the one-pot domino reaction for 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, highlight the ongoing advancements in chemical synthesis techniques. These approaches not only simplify the production of complex molecules but also open new avenues for research and development in medicinal chemistry and material science (Ziyaadini et al., 2011).

Application to Tropical Diseases

Some derivatives have been designed for potential application to tropical diseases, underscoring the versatility of these compounds in addressing global health challenges. The strategic synthesis of isoxazoline indolizine amide compounds, intended for use against diseases prevalent in tropical regions, exemplifies the role of these derivatives in developing new therapeutic agents (Zhang et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended for use as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties are typically determined through experimental studies .

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, properties, and potential applications. For instance, if the compound shows promising biological activity, it could be further developed as a pharmaceutical .

Properties

IUPAC Name

2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N4O4/c24-23(25,26)15-5-1-2-6-16(15)28-22(32)18-17-7-3-4-12-29(17)20(19(18)27)21(31)13-8-10-14(11-9-13)30(33)34/h1-12H,27H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZKMCBJQGLXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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